Product packaging for 2-((2-nitrobenzyl)amino)acetic acid(Cat. No.:CAS No. 42749-52-0)

2-((2-nitrobenzyl)amino)acetic acid

Cat. No.: B1601203
CAS No.: 42749-52-0
M. Wt: 210.19 g/mol
InChI Key: PRJCIUDMDQNJCJ-UHFFFAOYSA-N
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Description

Historical Trajectory and Academic Impact of the 2-Nitrobenzyl Moiety as a Photolabile Protecting Group

The 2-nitrobenzyl group is one of the most widely recognized photolabile protecting groups (PPGs), which are chemical moieties that can be removed from a molecule using light. wikipedia.org This ability to initiate a chemical reaction with spatial and temporal control has made PPGs invaluable tools in synthesis and biology. The journey of the 2-nitrobenzyl group began in the realm of organic synthesis. Its first documented use as a PPG was in 1962 by Barltrop and Schofield, who demonstrated the light-induced release of glycine (B1666218) from N-benzylglycine. wikipedia.org

The 1970s saw a significant expansion of the application of 2-nitrobenzyl-based PPGs into the field of biochemistry, pioneered by the work of Kaplan and Epstein. wikipedia.org A landmark achievement was the synthesis of "caged ATP," where the biologically active ATP molecule was rendered inert by the attachment of a 2-nitrobenzyl group and could be released upon photolysis. This innovation opened the door for real-time studies of the physiological events following the rapid release of bioactive compounds.

The general mechanism for the photocleavage of 2-nitrobenzyl derivatives is often described as a Norrish Type II reaction. wikipedia.org Upon absorption of light, typically in the UV range, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. nih.gov This intermediate then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. wikipedia.org

The academic impact of the 2-nitrobenzyl moiety is extensive, with applications in:

Peptide and Oligonucleotide Synthesis: Facilitating the controlled assembly of complex biomolecules. nih.gov

"Caged" Compounds: Enabling the study of dynamic biological processes by releasing signaling molecules like neurotransmitters, ions (Ca²⁺), and nucleotides with high temporal and spatial resolution. nih.gov

Surface Patterning and Polymer Science: Creating light-responsive materials, hydrogels, and patterned surfaces. wikipedia.orgnih.gov

Despite their widespread use, traditional 2-nitrobenzyl groups have certain limitations, such as the formation of photoproducts that can be toxic or absorb light at the same wavelength used for cleavage, and sometimes slow rates of substrate release. acs.org These challenges have spurred the development of modified nitrobenzyl PPGs and alternative photolabile groups.

The Role of 2-((2-nitrobenzyl)amino)acetic acid (N-(2-nitrobenzyl)glycine) in Advancing Chemical Biology and Medicinal Chemistry Research

Building upon the foundation of the 2-nitrobenzyl photolabile protecting group, this compound, also known as N-(2-nitrobenzyl)glycine, has been synthesized and investigated for its utility as a photolabile precursor of the neurotransmitter glycine. nih.gov Glycine is a primary inhibitory neurotransmitter in the central nervous system, and the ability to precisely control its release is crucial for studying the kinetics of glycine receptors. nih.gov

Research has demonstrated the synthesis of photolabile glycine precursors where the 2-nitrobenzyl group is attached to the amino group of glycine. nih.gov When subjected to ultraviolet light (between 308 and 350 nm), these compounds undergo photolysis to release free glycine. nih.gov The identity of the released glycine has been confirmed through analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov

Kinetic studies of these compounds are essential for their application in neurobiology. The rate of decay of the transient aci-nitro intermediate, which is understood to reflect the rate of product release, has been measured. nih.gov For a related compound, N-(α-carboxy-2-nitrobenzyl)glycine, these rates were determined at different pH values, highlighting the influence of the local environment on the release kinetics. nih.gov

CompoundpHDecay Rate (s⁻¹)
N-(α-carboxy-2-nitrobenzyl)glycine6.8940
N-(α-carboxy-2-nitrobenzyl)glycine7.5600
This table displays the measured decay rates of the transient intermediate for a photolabile glycine precursor at different pH levels. nih.gov

The primary advantage of using photolabile precursors like this compound is the ability to deliver a neurotransmitter on a millisecond timescale, a resolution not achievable with previous methods. nih.govnih.gov This rapid release is invaluable for conducting detailed kinetic studies of neurotransmitter-receptor interactions, providing deeper insights into the fundamental processes of synaptic transmission. nih.gov While the nitro group is a common feature in medicinal chemistry for enhancing bioactivity in various drug candidates, its role in this compound is primarily as a component of the phototrigger system. mdpi.com

The specific molecular structure and properties of this compound are detailed in the table below.

PropertyValue
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
IUPAC Name This compound
Synonyms N-(2-nitrobenzyl)glycine, 2-(2-nitroanilino)acetic acid
This table summarizes key identifiers and properties of the title compound. uni.lunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B1601203 2-((2-nitrobenzyl)amino)acetic acid CAS No. 42749-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-nitrophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-3-1-2-4-8(7)11(14)15/h1-4,10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJCIUDMDQNJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90530861
Record name N-[(2-Nitrophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42749-52-0
Record name N-[(2-Nitrophenyl)methyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42749-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Nitrophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 2 2 Nitrobenzyl Amino Acetic Acid Reactions

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds

The photoreactions of 2-nitrobenzyl compounds are initiated by an intramolecular 1,5-hydrogen shift, which leads to the formation of aci-nitro tautomers as the primary photoproducts. rsc.org These compounds are widely utilized as photoremovable protecting groups in various applications, including synthesis and biochemistry. rsc.orgacs.org

Formation and Decay Pathways of Aci-nitro Tautomers

The decay of aci-nitro intermediates can follow a biexponential rate law due to the formation of both (E)- and (Z)-tautomers. researchgate.net The relative rates of these decay pathways are sensitive to environmental variables like solvent, temperature, and pH. researchgate.net For instance, in aqueous solutions, the decay of the aci-nitro intermediate of 2-nitrotoluene (B74249) shows a pH-dependent profile, indicating different dominant reaction mechanisms at various pH levels. researchgate.net At a pH between 0 and 6, hydronium ions regenerate the initial 2-nitrotoluene via C-protonation. researchgate.net At a pH above 6, water acts as the proton source for this regeneration. researchgate.net In strongly acidic conditions (pH < 0), an irreversible Nef-type isomerization of the aci-nitro tautomer becomes the prevailing pathway. researchgate.net

The substitution pattern on the aromatic ring also plays a significant role in the decay kinetics. Electron-donating groups, such as methoxy (B1213986) groups at the 4 and 5 positions of 2-nitrobenzaldehyde (B1664092), lead to slower decay rates of the aci-nitro intermediates. rsc.org Conversely, an electron-withdrawing chlorine atom at the 4-position accelerates the decay rate. rsc.org

A novel decay pathway for aci-nitro tautomers has been identified in buffered aqueous solutions, such as phosphate (B84403) buffer at pH 7. acs.orgacs.orgresearchgate.net This finding has led to a significant revision of previously proposed reaction mechanisms for the release of substrates from 2-nitrobenzyl protecting groups. acs.orgacs.orgresearchgate.net

Identification and Role of Cyclic Intermediates (e.g., 1,3-Dihydrobenz[c]isoxazol-1-ol)

In the classical mechanism, the decay of aci-nitro tautomers was thought to proceed through cyclization to form short-lived benzisoxazolidine intermediates. rsc.org Recent studies have provided the first direct observation of such cyclic intermediates, specifically 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. acs.orgacs.org These cyclic intermediates have been identified as the products formed from the decay of the aci-nitro tautomers in solution. acs.orgacs.orgresearchgate.net

The formation of these cyclic intermediates is a crucial step in the photorelease mechanism of many 2-nitrobenzyl compounds. Following their formation, these intermediates undergo further reactions to release the protected group and form the final nitroso product. For example, in the case of 2-nitrobenzyl alcohols, the classical mechanism involves the cyclization of the aci-nitro intermediate to a benzisoxazolidine intermediate, which then undergoes ring-opening to form a carbonyl hydrate. rsc.orgnih.gov

The identification of these cyclic intermediates has been a significant advancement in understanding the intricate details of 2-nitrobenzyl photochemistry, refuting earlier proposals that suggested pathways bypassing these intermediates. acs.orgresearchgate.net

Formation of Nitrosobenzyl Hemiacetals and their Kinetic Significance

Following the formation of cyclic intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol, the reaction pathway can proceed through the formation of nitrosobenzyl hemiacetals. acs.org These hemiacetals have been identified as key intermediates that precede the release of the protected substrate, such as methanol (B129727) from 2-nitrobenzyl methyl ether. acs.orgacs.org

Excited State Intramolecular Hydrogen Transfer (ESIHT) Processes

Quantum chemical calculations have shown that the barriers for this primary hydrogen-atom transfer, along with efficient nonradiative processes on the excited singlet and triplet surfaces, dictate the quantum yields for the release of leaving groups. nih.gov The barriers for the ESIHT process are influenced by the exothermicity of the photoreaction, following the Bell-Evans-Polanyi principle. nih.gov This principle, typically applied to ground-state reactions, has been extended to this nonadiabatic photoreaction. nih.gov

Furthermore, a correlation has been established between the computed excited-state barriers and reaction energies with a ground-state predictor, the radical-stabilization energy. nih.gov This correlation provides a valuable tool for designing new and more efficient photochemical processes based on the 2-nitrobenzyl chromophore. nih.gov The ESIHT process is a fundamental step that initiates the cascade of reactions leading to the release of the protected group. nih.govrsc.orgrsc.org

Influence of Environmental Factors on Photoreaction Rates (e.g., pH, Buffer Concentration)

The rates of the various steps in the photochemical reactions of 2-nitrobenzyl compounds are highly sensitive to environmental factors, particularly pH and buffer concentration in aqueous solutions. acs.orgresearchgate.net

The decay rate of aci-nitro tautomers exhibits a strong dependence on pH. researchgate.netresearchgate.net For 2-nitrotoluene, the pH-rate profile shows distinct regions where different reaction mechanisms dominate. researchgate.net For example, the decay is catalyzed by hydronium ions at low pH and proceeds via reaction with water at higher pH. researchgate.net The pKa of the aci-nitro intermediate is a critical parameter, and its ionization to the nitronate anion influences the subsequent reaction pathways. researchgate.netresearchgate.net

Buffer concentration also plays a significant role. acs.orgresearchgate.net A novel reaction pathway for aci-nitro tautomers has been observed in buffered aqueous solutions, such as phosphate buffer at pH 7, which differs from the pathways in unbuffered solutions. acs.orgacs.orgresearchgate.net The rates of decay of the subsequent intermediates, including the cyclic intermediates and nitrosobenzyl hemiacetals, are also dependent on pH and buffer concentrations. acs.orgresearchgate.net This dependence underscores the importance of carefully controlling the reaction medium in applications of 2-nitrobenzyl photochemistry, especially in biological systems where pH and buffer composition are well-defined. researchgate.net

Below is a table summarizing the effect of pH on the growth rate constant for the formation of a transient intermediate from 1-(2-nitrophenyl)ethanol.

ConditionpHGrowth Rate Constant (k_growth)
0.01 M HClO₄1.0 x 10² s⁻¹
Acetic acid buffer3.8788 s⁻¹
Non-buffered water2.0 x 10² s⁻¹
0.1 M aqueous NaOH1.1 x 10⁷ s⁻¹

Table 1: Influence of pH on the growth rate constant for the formation of a transient intermediate from 1-(2-nitrophenyl)ethanol, adapted from research findings. rsc.org

By-product Formation and Reactivity Considerations (e.g., o-nitrosobenzaldehyde)

The primary photochemical reaction of 2-nitrobenzyl compounds ultimately yields an o-nitrosobenzaldehyde or a related o-nitrosoketone as a by-product. acs.org For instance, irradiation of 2-nitrobenzyl methyl ether produces o-nitrosobenzaldehyde. acs.org

The quantum yield for the formation of the o-nitroso product is an important parameter for characterizing the efficiency of the photoreaction. For example, the photolysis of o-nitrobenzaldehyde to o-nitrosobenzoic acid has a quantum yield of approximately 0.5. osti.govresearchgate.net The reactivity of the o-nitrosobenzaldehyde by-product is a crucial consideration in the design and application of 2-nitrobenzyl phototriggers, particularly in biological systems where the by-products should ideally be non-toxic and non-reactive towards biological components. researchgate.net

Quantum Yield Studies in Photorelease

The efficiency of the photorelease of a "caged" molecule is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, photorelease) per photon absorbed. For compounds utilizing the 2-nitrobenzyl protecting group, this value is a critical parameter for their application in time-resolved experiments.

While the precise quantum yield for 2-((2-nitrobenzyl)amino)acetic acid is not extensively documented in publicly available literature, studies on structurally analogous compounds provide valuable insights. For instance, the photolysis of N-(α-carboxy-2-nitrobenzyl)glycine, a closely related precursor of glycine (B1666218), has been reported to have a quantum yield of 0.38 upon irradiation at 308 nm. researchgate.net Another study on a nitrophenyl glycine ester reported a product quantum yield of 0.2. pnas.org Furthermore, the photolysis of CNI-Gly, another caged glycine derivative, was found to have a quantum yield of approximately 0.10. researchgate.net

Research indicates that the quantum yield of photorelease for 2-nitrobenzyl derivatives can be influenced by the molecular structure and the nature of the leaving group, though variations are generally moderate. nih.gov The process of determining the quantum yield often involves chemical actinometry, using a compound with a known quantum yield as a standard, such as 2-nitrobenzaldehyde. nih.gov The decay of a transient aci-nitro intermediate, which is a key step in the photorelease mechanism, is often used to measure the rate of product release. nih.govnih.gov For N-(α-carboxy-2-nitrobenzyl)glycine, the decay rate of this intermediate was measured to be 940 s⁻¹ at pH 6.8. nih.gov

Table 1: Quantum Yields of Related 2-Nitrobenzyl-Protected Compounds

CompoundWavelength (nm)Quantum Yield (Φ)
N-(α-carboxy-2-nitrobenzyl)glycine3080.38 researchgate.net
Nitrophenyl glycine ester308 or 3370.2 pnas.org
CNI-GlyNot specified~0.10 researchgate.net
2-Nitrophenylalanine (in a model peptide)3650.07 ± 0.01 nih.gov

General Chemical Reaction Mechanisms

The chemical behavior of this compound is largely dictated by the functional groups present in its structure, namely the nitro group and the aromatic ring.

Oxidation and Reduction Pathways of the Nitro Group

The nitro group of this compound is susceptible to both oxidation and reduction, leading to a variety of products.

Reduction: The reduction of the aromatic nitro group is a well-established transformation in organic chemistry. researchgate.net This can be achieved through various methods, with the most common product being the corresponding primary amine. researchgate.netnih.gov

Common reduction methods applicable to the nitro group in this compound include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly effective method for reducing nitro groups to amines. researchgate.netacs.org

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and reliable method for nitro group reduction. nih.govacs.org

Other Reagents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be employed for the reduction of aromatic nitro groups. researchgate.netacs.org Lithium aluminum hydride (LiAlH₄) is effective for aliphatic nitro compounds but tends to produce azo compounds with aromatic nitro compounds. acs.org

The primary product of the complete reduction of the nitro group in this compound would be 2-((2-aminobenzyl)amino)acetic acid. Partial reduction can lead to intermediate species such as nitroso and hydroxylamine (B1172632) derivatives.

Oxidation: While the reduction of the nitro group is more common, the amino group of the glycine moiety or a reduced nitro group could potentially be oxidized. Oxidation of primary aromatic amines can lead back to the nitro compound or other oxidized species. nih.gov Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can be used for oxidation. pnas.org

Table 2: Common Reagents for Oxidation and Reduction of the Nitro Group

ReactionReagent(s)
Reduction to AmineH₂/Pd/C, H₂/Raney Ni, Fe/HCl, Sn/HCl, Zn/HCl, SnCl₂
Oxidation of AmineKMnO₄, CrO₃, Sodium Perborate

Nucleophilic Substitution Reactions

The nitro group is a strong electron-withdrawing group, which activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAAr) reactions. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at the 2-position would activate positions 1, 3, and 5 for nucleophilic attack.

The mechanism of SNAAr typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (if present) restores the aromaticity of the ring. While this compound itself does not have a good leaving group on the aromatic ring, related nitro-substituted aromatic compounds readily undergo such reactions. acs.org For instance, in compounds with a halogen substituent ortho or para to a nitro group, the halogen can be displaced by various nucleophiles such as amines, alkoxides, or thiolates. acs.org

The amino acid side chain, specifically the secondary amine, can also participate in nucleophilic substitution reactions, for example, with alkyl halides or acyl chlorides, leading to N-substituted derivatives. pnas.org

Cleavage Mechanisms of Specific Chemical Bonds

The most significant bond cleavage reaction for this compound is the photolytic cleavage of the benzylic carbon-nitrogen bond, which is the basis for its use as a photolabile protecting group.

Upon absorption of UV light, typically in the range of 300-360 nm, the 2-nitrobenzyl group undergoes an intramolecular photochemical reaction. The generally accepted mechanism involves the following key steps:

Photoexcitation: The molecule absorbs a photon, promoting the nitro group to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. nih.gov

Rearrangement and Intermediate Formation: The aci-nitro intermediate is unstable and undergoes further rearrangement. Studies have identified cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, which are formed from the decay of the aci-nitro tautomers.

Release of the Protected Molecule: This is followed by the formation of a 2-nitrosobenzaldehyde or a related nitrosophenyl ketone byproduct and the release of the protected molecule, in this case, glycine (aminoacetic acid). researchgate.netnih.gov

This photocleavage process is generally rapid, with the release of the protected species often occurring on the microsecond to millisecond timescale, making these protecting groups valuable tools for studying dynamic biological processes. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would provide critical information about the electronic environment of the hydrogen atoms in 2-((2-nitrobenzyl)amino)acetic acid. The spectrum would be expected to show distinct signals for the protons on the aromatic ring, the benzylic methylene (B1212753) (-CH₂) group, the methylene group of the glycine (B1666218) moiety, and the amine (-NH) proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the unambiguous assignment of each proton. For instance, the aromatic protons would appear in the downfield region, and their splitting patterns would reveal their substitution pattern on the nitro-substituted ring. The benzylic and glycine methylene protons would likely appear as singlets or, if coupled to the amine proton, as doublets. The amine and carboxylic acid protons are often broad and may exchange with deuterated solvents.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom. This includes the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (with those closer to the electron-withdrawing nitro group shifted further downfield), and the two distinct methylene carbons. This technique is crucial for confirming the total number of carbon atoms and identifying the key functional groups present in the molecule.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to elucidate complex structural relationships, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule, such as through the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would identify which protons are directly attached to which carbon atoms, linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, for example, showing the correlation from the benzylic protons to the carbons of the aromatic ring and the nitrogen-adjacent carbon of the glycine unit.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, measure the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the compound and identifying its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:

A broad O-H stretch from the carboxylic acid group.

A C=O (carbonyl) stretch, also from the carboxylic acid.

N-H stretching from the secondary amine.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

C-H stretching from the aromatic ring and the methylene groups.

C=C stretching within the aromatic ring.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching of the nitro group and the vibrations of the aromatic ring. The C-C and C-H vibrations of the backbone would also be visible. Comparing the FT-IR and Raman spectra can help in the complete vibrational assignment of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

No specific experimental or theoretical UV-Visible absorption data for this compound has been reported in the reviewed scientific literature. This type of analysis would typically reveal information about the electronic transitions within the molecule, particularly those involving the nitrophenyl chromophore. In related nitroaromatic compounds, characteristic absorption bands are often observed, which can be influenced by solvent polarity and pH. However, without experimental data, a detailed discussion of the electronic properties of this compound cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, which is crucial for confirming the molecular weight and elucidating the structure through fragmentation patterns, is not available for this compound in published literature. The molecular formula of this compound is C₉H₁₀N₂O₄, which corresponds to a monoisotopic mass of 210.0641 Da.

Liquid Chromatography-Mass Spectrometry (LC-MS)

There are no specific LC-MS studies detailing the retention behavior, ionization efficiency, or fragmentation of this compound. LC-MS is a powerful technique for separating and identifying amino acid derivatives in complex mixtures. A typical analysis would provide the retention time and the mass-to-charge ratio (m/z) of the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide a highly accurate mass measurement to confirm the elemental composition of this compound, has not been found. Such analysis is critical for distinguishing between isomers and providing unambiguous molecular formula confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While ESI-MS is a common technique for the analysis of amino acids and their derivatives, often producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, no specific ESI-MS spectra or fragmentation studies for this compound are documented. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom.

X-ray Crystallography for Absolute Structure Determination

A search of crystallographic databases reveals no published crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, which unambiguously confirms the molecular structure and provides insights into intermolecular interactions like hydrogen bonding. Without a solved crystal structure, a definitive analysis of its solid-state conformation and packing is not possible.

Other Analytical Techniques

No data from other common analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy, were found specifically for this compound in the public domain. These techniques would provide essential information regarding the carbon-hydrogen framework and the presence of key functional groups (e.g., -NO₂, -COOH, -NH-), respectively.

High Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for identifying any impurities. While specific HPLC methodologies for this exact compound are not extensively detailed in publicly available literature, the analysis of structurally similar N-nitrobenzyl protected amino acids provides a strong framework for its characterization. For instance, in studies involving the photolysis of photolabile precursors of glycine, HPLC is a key method to separate and identify the photoproducts, including the released amino acid. nih.gov

Typically, a reversed-phase HPLC method would be employed. A C18 column is a common choice for separating amino acid derivatives. google.com The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com Detection is often performed using a UV detector, as the nitroaromatic ring in this compound provides a strong chromophore.

Table 1: Illustrative HPLC Parameters for Analysis of N-Aryl Amino Acid Derivatives

ParameterValue/Condition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time-dependent gradient from 5% to 95% Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

Note: This table represents typical starting conditions for method development for a compound like this compound, based on general practices for related molecules.

The retention time of the main peak corresponding to this compound would be determined, and the peak area would be used to calculate its purity. Impurities, such as starting materials from its synthesis (e.g., 2-nitrobenzyl bromide and glycine) or by-products, would present as separate peaks with different retention times.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. In the synthesis of N-nitrobenzyl protected amino acids, TLC is used to confirm the formation of the desired product and to determine the optimal reaction time. nih.gov

For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A common solvent system for amino acid derivatives is a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (such as acetic acid or methanol) to modulate the retention factor (Rf) values of the spots.

Table 2: Representative TLC System for Monitoring the Synthesis of N-substituted Amino Acids

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate (B1210297) / Hexane / Acetic acid (e.g., in a 7:2:1 ratio)
Visualization UV light (254 nm) and/or staining with a ninhydrin (B49086) solution

The starting materials, 2-nitrobenzyl halide and glycine, would have distinct Rf values from the product, this compound. As the reaction progresses, the spots corresponding to the starting materials would diminish in intensity, while the spot for the product would become more prominent. Ninhydrin can be used as a visualizing agent, which reacts with the secondary amine of the product to produce a colored spot. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Analysis

A DSC thermogram is generated by heating a sample at a constant rate and measuring the heat flow required to maintain the sample at the same temperature as a reference. For a crystalline solid like this compound, the thermogram would show an endothermic peak corresponding to its melting point. The peak temperature is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Table 3: Expected Thermal Properties from DSC Analysis of a Crystalline Amino Acid Derivative

Thermal PropertyExpected Observation
Melting Point (Tm) A sharp endothermic peak, indicative of a pure crystalline solid. The temperature at the peak maximum is the melting point.
Enthalpy of Fusion (ΔHf) The integrated area of the melting peak, providing information on the crystallinity of the sample.
Decomposition Temperature An exothermic event at higher temperatures, indicating the onset of thermal decomposition.

For example, the DSC thermogram of pure glycine shows a sharp melting endotherm. nih.gov Any impurities in a sample of this compound would likely lead to a broadening of the melting peak and a depression of the melting point.

Laser Flash Photolysis for Time-Resolved Studies

Laser flash photolysis is a powerful technique to study the kinetics of photochemical reactions and the properties of transient species, such as excited states and free radicals. For this compound, this technique is invaluable for understanding its photolability, a key feature of o-nitrobenzyl "caged" compounds. acs.orgnih.govwuxiapptec.com These compounds are designed to release a biologically active molecule upon irradiation with light.

In a typical laser flash photolysis experiment, a short pulse of laser light excites the sample, and the subsequent changes in optical absorption are monitored over time with a second light source. The photochemistry of o-nitrobenzyl compounds generally proceeds through the formation of an aci-nitro intermediate, which has a characteristic absorption spectrum. acs.orgnih.gov The decay of this intermediate is often the rate-limiting step in the release of the "caged" molecule.

Research on related compounds, such as N-(alpha-carboxy-2-nitrobenzyl)glycine, has shown that the decay rate of the transient intermediate can be measured, providing a direct indication of the product release rate. nih.gov For this particular compound, decay rates of 940 s⁻¹ at pH 6.8 and 600 s⁻¹ at pH 7.5 have been reported. nih.gov

Table 4: Typical Transient Species and Lifetimes in the Laser Flash Photolysis of o-Nitrobenzyl Compounds

Transient SpeciesCharacteristic Absorption (λmax)Typical Lifetime
Triplet Excited State Varies with substitutionNanoseconds to microseconds
Aci-nitro Intermediate ~400-450 nmMicroseconds to milliseconds

The study of this compound with laser flash photolysis would allow for the determination of the lifetime of its excited states and the kinetics of the formation and decay of the aci-nitro intermediate, providing crucial information for applications where controlled photorelease is desired.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy offers an even higher time resolution than laser flash photolysis, enabling the observation of the earliest events in a photochemical reaction, on the order of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). This technique is particularly useful for studying the initial steps of the photochemistry of this compound, such as excited-state intramolecular hydrogen transfer (ESIHT) and intersystem crossing (ISC). nih.gov

For instance, in a study of O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (DMNB-Ser), ISC to the triplet state was observed to occur with a time constant of approximately 1.93 ps. nih.gov The subsequent decay of the aci-nitro species and other intermediates can then be tracked on longer timescales.

Table 5: Ultrafast Photochemical Events in o-Nitrobenzyl Derivatives

Photochemical ProcessTimescale
Excited State Intramolecular Hydrogen Transfer (ESIHT) Femtoseconds to Picoseconds
Intersystem Crossing (ISC) to Triplet State Picoseconds
Internal Conversion Picoseconds
Formation of aci-nitro intermediate Picoseconds

By applying femtosecond transient absorption spectroscopy to this compound, researchers can gain a detailed understanding of the initial photochemical pathways, which is essential for optimizing its performance as a photolabile protecting group.

Photothermal Beam Deflection Spectroscopy

Photothermal Beam Deflection (PBD) Spectroscopy is a highly sensitive technique for measuring weak absorption and for the thermal characterization of materials. It is based on the photothermal effect, where absorbed light is converted into heat, causing a temperature gradient and a corresponding refractive index gradient in the medium surrounding the sample. A probe laser beam passing through this gradient is deflected, and the magnitude of this deflection is proportional to the amount of light absorbed.

While specific PBD studies on this compound are not documented, the technique has been applied to the analysis of other nitroaromatic compounds and thin films. mdpi.commdpi.com For a solution of this compound, PBD could be used to determine its absorption spectrum with high sensitivity, potentially revealing weak absorption bands not easily detected by conventional spectrophotometry.

In the context of materials science, PBD is used to measure the thermal diffusivity and conductivity of thin films. If this compound were incorporated into a polymer matrix, for example, PBD could be used to characterize the thermal properties of the resulting material. The technique is non-destructive and can provide information about the spatial distribution of absorbing species.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₉H₁₀N₂O₄, elemental analysis would be performed to confirm the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This is a crucial step in verifying the identity and purity of a newly synthesized batch of the compound.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. The experimental values are then determined using an elemental analyzer, and the results are compared. A close agreement between the theoretical and found values provides strong evidence for the correct composition of the sample.

Table 6: Elemental Composition of this compound (C₉H₁₀N₂O₄)

ElementTheoretical %Found % (Illustrative)
Carbon (C) 51.4351.35
Hydrogen (H) 4.804.85
Nitrogen (N) 13.3313.28

Note: The "Found %" values are illustrative and represent a typical result for a high-purity sample, which is generally expected to be within ±0.4% of the theoretical value.

Discrepancies between the theoretical and found percentages can indicate the presence of impurities, residual solvent, or that the incorrect compound has been synthesized.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the molecular properties of chemical compounds. For 2-((2-nitrobenzyl)amino)acetic acid, DFT calculations are instrumental in elucidating its electronic structure, stability, and reactivity. These theoretical studies provide a molecular-level understanding that complements experimental findings.

Molecular Structure Optimization

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is conducted to confirm that the optimized structure represents a true energy minimum. This is verified by the absence of imaginary frequencies. This analysis also predicts the compound's infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model. The calculated vibrational modes can be assigned to specific functional groups within the molecule, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group. For similar molecules like 5-amino-2-nitrobenzoic acid, DFT calculations have shown good agreement between theoretical and experimental vibrational spectra.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap suggests higher reactivity. For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, and positive potential near the hydrogen atoms of the amino and carboxylic acid groups.

Global Reactivity Parameters

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ2/(2η).

These parameters, derived from DFT calculations, provide a comprehensive theoretical framework for understanding the chemical behavior of this compound.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a target, such as a protein or DNA, to form a stable complex. This provides insight into potential biological activity. While direct docking studies for this compound were not found, research on analogous structures highlights the key interactions its functional groups are likely to form.

The presence of both a hydrogen bond donor (the secondary amine and carboxylic acid) and acceptors (the nitro group and carboxyl oxygens) suggests that the molecule can participate in a network of interactions within a biological binding site. For instance, in studies of other nitro-substituted compounds, the nitro group has been shown to be crucial for binding to DNA. mdpi.com Molecular docking studies on 3-amido-2-methyl-6-nitro substituted quinazolinones indicated that the nitro group participated in satisfactory binding to DNA, which correlated with the compound's photoactivity. mdpi.comijcce.ac.ir Similarly, docking studies of novel 5-nitro-heterocyclic derivatives as anti-T. cruzi agents have been performed to understand their structure-activity relationships. nih.gov

Table 1: Examples of Molecular Docking Interactions in Related Compounds

Compound ClassTargetKey Interacting GroupsBinding Energy (kcal/mol)Reference(s)
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamideα-AmylaseNitro group, Sulfonamide-9.8 to -7.9 nih.gov
ThymoquinoneProstaglandin G/H synthase 2Carbonyl, Alkyl-6.0 mdpi.com
Diacylhydrazine derivativesDNAAmine, CarbonylNot specified mdpi.com
5-Nitro-heterocyclic derivativesTrypanosoma cruzi enzymesNitro groupNot specified nih.gov

Prediction of Optical and Electronic Properties

For molecules like this compound, which contain both an electron-donating group (the amino acid moiety) and a strong electron-withdrawing group (the nitro group), significant NLO properties can be expected. The nitro group is well-known to enhance the hyperpolarizability of π-electronic systems. nih.gov Theoretical calculations on p-nitroaniline, a classic NLO molecule, show a large first hyperpolarizability. rug.nl Similarly, studies on 3-aminofurazans substituted with various groups, including -NO2 and -COOH, have used both semiempirical (AM1, PM3) and ab initio methods to calculate dipole moments, showing good agreement with experimental values. researchgate.net DFT calculations on 2-(3-amino-2-hydrazono-4-oxothiazolidin-5-yl) acetic acid complexes also involved the calculation of their dipole moments to understand their geometry and charge distribution. nih.gov

The calculated dipole moment for a related compound, 2-(quinolin-8-yloxy) acetic acid, was determined through DFT studies. researchgate.net While specific calculated values for this compound are not available, ab initio calculations at the B3LYP/6-311G(d,p) level are a standard method for predicting dipole moments in similar organic molecules.

Table 2: Calculated Dipole Moments (μ) for Related Molecules

MoleculeMethodDipole Moment (Debye)Reference(s)
3-AminofurazanHF/6-31G 5.27
3-Amino-5-nitrofurazanHF/6-31G3.60
p-NitroanilineDFT7.96 rug.nl
Nitrobenzene (B124822)DFT4.88 rug.nl

Charge Transfer Excitation Analysis

Charge transfer excitation analysis, typically performed using Time-Dependent Density Functional Theory (TD-DFT), is used to predict the electronic absorption spectra (UV-Vis) of a molecule. ijcce.ac.ir This analysis helps to understand the nature of electronic transitions, such as those involving intramolecular charge transfer (ICT). nih.gov In a molecule like this compound, an ICT is expected from the electron-rich amino-benzyl portion to the electron-deficient nitro group upon photoexcitation.

TD-DFT calculations have been successfully used to study the electronic absorption spectra of various complex organic molecules. researchgate.net For example, studies on pyridinyl and pyrimidinyl phosphonates used TD-DFT at the CAM-B3LYP level to obtain absorption spectra in different solvents, showing good agreement with experimental data. ijcce.ac.ir The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is integral to this analysis. The energy difference between HOMO and LUMO indicates the energy required for an electronic transition and points to the regions of charge donation (HOMO) and acceptance (LUMO) within the molecule. For this compound, the HOMO is expected to be localized on the aminobenzyl ring, while the LUMO would be centered on the nitro group, facilitating a π-π* ICT.

Wave function analyses provide detailed insight into the electron distribution within a molecule. The Molecular Electrostatic Potential (MEP) map is a particularly useful descriptor that illustrates the charge distribution from the perspective of an approaching electrophile or nucleophile. researchgate.net It is related to the electronic density and helps identify sites for electrophilic attack (negative potential, typically colored red) and nucleophilic reactions (positive potential, blue). researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the carboxylic acid group, making these the primary sites for hydrogen bonding and electrophilic attack. researchgate.netpearson.com Conversely, the hydrogen atom of the secondary amine and the carboxylic acid's hydroxyl group would exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net MEP analysis is a standard component of DFT studies and has been applied to numerous related structures, such as 2-nitro-N-(4-nitrophenyl) benzamide (B126) and 2-(4-Cyanophenylamino) acetic acid, to understand their reactivity. researchgate.netnih.gov

The Electron Localization Function (ELF) is another tool that maps the probability of finding an electron pair in a given region of the molecule, providing a clear picture of bonding patterns and lone pairs. While specific ELF analyses for this compound are not available in the searched literature, it remains a powerful method for characterizing its electronic structure.

Advanced Applications in Chemical Biology and Medicinal Chemistry

Photoremovable Protecting Groups ("Caged Compounds") in Biological Research

Photoremovable protecting groups, often termed "photocages," are light-sensitive chemical moieties that are covalently attached to a biomolecule to temporarily inactivate it. mdpi.com The 2-nitrobenzyl group is one of the most widely utilized PPGs in biological research. nih.gov Its derivatives, such as 2-((2-nitrobenzyl)amino)acetic acid, are synthesized to cage a variety of bioactive molecules. The core principle involves masking a crucial functional group of a biomolecule, rendering it inert until a pulse of light restores its function. mdpi.com This process provides an unparalleled level of control for studying dynamic biological events in living cells and tissues. acs.orgacs.org

Spatiotemporal Control of Biomolecule Release

A key advantage of using 2-nitrobenzyl-based caging groups is the ability to control the release of biomolecules with exceptional spatial and temporal resolution. wikipedia.orgacs.orgacs.org Light can be delivered to highly specific subcellular locations using focused laser beams, ensuring that the caged compound is activated only within the illuminated region. nih.gov This avoids the global and often uncontrolled activation associated with chemical reagents. nih.gov

The timing of the release is also precisely controlled by the timing of the light pulse, allowing researchers to initiate biological processes at specific moments and observe the immediate downstream effects. acs.org This non-invasive activation method is crucial for studying rapid cellular events like signal transduction and neurotransmission. nih.gov The system remains inactive in the dark, and upon irradiation, the photolysis reaction is typically fast, enabling the study of processes that occur on millisecond to second timescales.

Caging of Neurotransmitters, Lipids, and Secondary Messengers

The versatility of the 2-nitrobenzyl caging strategy has been demonstrated through its application to a wide array of essential biomolecules.

Neurotransmitters: The controlled release of neurotransmitters is fundamental to neuroscience research. Caged versions of key neurotransmitters, such as γ-aminobutyric acid (GABA), have been developed using 2-nitrobenzyl derivatives. nih.gov These caged compounds allow for the precise photo-stimulation of specific neurons or synaptic regions, helping to map neural circuits and understand synaptic function. nih.govnih.gov

Lipids: Lipids are critical signaling molecules whose activity is often localized to specific cellular membranes. Researchers have successfully synthesized 2-nitrobenzyl-caged lipids, including sphingosine (B13886) and arachidonic acid, to study their roles in cell signaling. nih.govrsc.org Fluorescent tags can be tethered to the photocage, allowing for visualization of the caged lipid's distribution before its light-induced release at specific membranes like the plasma membrane or endoplasmic reticulum. nih.govrsc.org

Secondary Messengers: The study of signal transduction pathways heavily relies on manipulating the concentration of secondary messengers. The 2-nitrobenzyl group was famously used in the initial development of "caged ATP" and caged cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This technology allows for a sudden, localized increase in the concentration of these messengers, triggering downstream signaling cascades and enabling the study of their roles in processes like protein kinase activation. nih.gov

Table 1: Examples of Biomolecules Caged with 2-Nitrobenzyl Derivatives

Biomolecule Class Specific Example Research Application References
Neurotransmitters γ-aminobutyric acid (GABA) Studying inhibitory postsynaptic currents in brain slices nih.gov
Lipids Sphingosine, Arachidonic Acid Investigating lipid signaling at specific cellular membranes nih.govrsc.org
Secondary Messengers Adenosine triphosphate (ATP) Studying enzyme catalysis and muscle contraction nih.gov

Application in Optochemical Control of Cell Signaling Pathways

Optochemical genetics combines light and chemistry to control cellular activities, and 2-nitrobenzyl-caged compounds are central to this field. nih.gov By releasing signaling molecules at will, researchers can perturb and analyze complex signaling networks. nih.gov For example, the light-induced release of a caged lipid can activate specific lipid-dependent kinases, allowing for the dissection of their role in a particular pathway. nih.gov Similarly, uncaging a secondary messenger like cAMP can activate protein kinase A (PKA), providing insight into its downstream phosphorylation targets and cellular functions. This method offers a powerful alternative to genetic perturbations, which often lack the acute temporal control needed to decipher the dynamics of cell signaling. nih.gov

Strategies for Improving Photophysical Properties

While effective, the parent 2-nitrobenzyl chromophore has limitations, including its requirement for UV light (which can be phototoxic to cells) and a relatively low uncaging efficiency. acs.org Consequently, significant research has focused on modifying the 2-nitrobenzyl scaffold to improve its photophysical properties.

Long-Wavelength Absorption: To minimize cellular damage and improve tissue penetration, efforts have been made to shift the absorption maximum of the caging group to longer, near-UV or visible wavelengths. acs.orgresearchgate.net A common strategy is to add electron-donating substituents, such as methoxy (B1213986) groups, to the benzene (B151609) ring. For instance, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group allows for photocleavage at wavelengths up to 420 nm, compared to ~370 nm for the unsubstituted parent compound. acs.orgharvard.edu

Two-Photon Sensitivity: Two-photon excitation (TPE) provides superior three-dimensional spatial control and allows the use of near-infrared (NIR) light, which is less damaging and penetrates deeper into tissue. nih.govacs.org Strategies to enhance the two-photon absorption (TPA) cross-section of 2-nitrobenzyl derivatives include increasing the π-conjugation of the chromophore. nih.govnih.gov For example, nitrodibenzofuran (NDBF), a more conjugated version of the oNB group, has been developed as a caging group with high one- and two-photon sensitivity. nih.gov Research has shown that while increased conjugation can improve TPE sensitivity, it can sometimes decrease the one-photon uncaging efficiency, highlighting a challenge in optimizing both properties simultaneously. nih.govnih.gov

Table 2: Comparison of Photophysical Properties of o-Nitrobenzyl Derivatives

Derivative Key Feature Advantage References
4,5-Dimethoxy-2-nitrobenzyl (DMNB) Red-shifted one-photon absorption Allows use of longer, less damaging wavelengths (up to 420 nm) acs.orgharvard.edu
Nitrodibenzofuran (NDBF) Extended π-conjugation High two-photon absorption sensitivity for deep tissue uncaging nih.gov

Role in Peptide and Protein Science

The unique properties of the 2-nitrobenzyl group have been harnessed in peptide and protein chemistry, particularly for the site-specific protection and subsequent release of functionality. rsc.org

Cysteine Thiol Protection and Photodecaging in Proteins

The thiol group of cysteine is highly nucleophilic and plays a critical role in protein structure (via disulfide bonds) and function. rsc.org Protecting this thiol group is often necessary during chemical peptide synthesis or for creating photoactivatable proteins. researchgate.net The 2-nitrobenzyl (oNB) group is an effective photoremovable protecting group for cysteine. rsc.orgresearchgate.net

Fmoc-Cys(oNB)-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS). nih.gov The oNB group is stable to the conditions used in peptide synthesis but can be cleanly removed by photolysis. thieme-connect.denih.gov This strategy has been used in the synthesis of complex, disulfide-rich peptides like insulin, where the sequential and controlled removal of different thiol protecting groups is essential for correct disulfide bond formation. nih.gov Furthermore, incorporating a cysteine caged with an oNB derivative as an unnatural amino acid into a protein allows for the creation of a photo-activatable version of that protein, which can be "switched on" with light to study its function in real-time within a cellular environment. rsc.orgresearchgate.net

Application in Solid-Phase Peptide Synthesis and Cyclic Peptide Formation

The 2-nitrobenzyl moiety is a well-established photolabile protecting group (PPG) in organic synthesis. In the context of peptide chemistry, this feature is harnessed for solid-phase peptide synthesis (SPPS) and the formation of cyclic peptides.

SPPS is a cornerstone of peptide and protein science, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. beilstein-journals.org The use of photolabile protecting groups, such as those derived from this compound, offers a significant advantage in this process. These groups can be selectively removed by UV irradiation, a mild condition that avoids the harsh chemicals often used for deprotection, thus preserving the integrity of the growing peptide chain. nih.govrsc.org This is particularly beneficial in the synthesis of complex and sensitive peptides.

The formation of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts, also benefits from this technology. nih.govmdpi.com A linear peptide can be assembled on a solid support with one terminus protected by a photolabile group. nih.govgoogle.com Upon completion of the linear sequence, the photolabile group is removed by light, and the newly deprotected terminus can react with the other end of the peptide to form a cyclic structure. nih.govnih.gov This strategy allows for controlled, on-resin cyclization, which can improve yields and simplify purification. mdpi.com

Table 1: Key Features of 2-Nitrobenzyl-Based Protecting Groups in Peptide Synthesis

FeatureDescriptionReference
Photolability Cleavage is induced by UV light, offering a mild and orthogonal deprotection strategy. nih.govrsc.org
Compatibility Compatible with standard Fmoc/t-Bu solid-phase peptide synthesis strategies. rsc.org
Application Enables the synthesis of both linear and cyclic peptides. nih.govrsc.orgnih.gov

Site-Specific Modification of Polypeptides

The ability to modify polypeptides at specific sites is crucial for understanding protein function and for the development of novel therapeutics. nih.govthermofisher.com Reagents derived from this compound can be employed for this purpose. The 2-nitrobenzyl group can be introduced as a protecting group on a specific amino acid side chain. nih.gov This allows for the selective deprotection of that site at a desired time using UV light, unmasking a reactive group for further chemical modification. nih.govnih.gov This approach provides a high degree of spatial and temporal control over the modification process, which is essential for creating well-defined protein conjugates. nih.gov

N-2-Cbz-protected Guaninyl Synthon for PNA Synthesis

While direct evidence for the use of this compound as an N-2-Cbz-protected guaninyl synthon for Peptide Nucleic Acid (PNA) synthesis is not prominently available in the searched literature, the underlying principles of using protected building blocks are central to PNA synthesis. PNA is a synthetic analog of DNA and RNA, and its synthesis relies on the stepwise coupling of protected monomers. The use of protecting groups, such as the Carboxybenzyl (Cbz) group, is standard practice to prevent unwanted side reactions during the assembly of the PNA backbone.

Development of Biologically Active Molecules and Therapeutic Agents

The scaffold of this compound serves as a valuable starting point for the synthesis of a variety of biologically active molecules and therapeutic agents. chemimpex.com

Precursors for Enzyme Inhibitors (e.g., Metallo-β-lactamase, Acetylcholinesterase)

Metallo-β-lactamase Inhibitors : The rise of antibiotic resistance, particularly due to metallo-β-lactamases (MBLs), presents a significant global health challenge. nih.gov These enzymes inactivate β-lactam antibiotics, rendering them ineffective. nih.gov There is a pressing need for inhibitors of these enzymes to be co-administered with existing antibiotics. nih.gov While direct use of this compound as an MBL inhibitor is not documented, its structural motifs can be found in more complex molecules designed for this purpose. The development of MBL inhibitors is an active area of research, with a focus on compounds that can chelate the zinc ions essential for the enzyme's catalytic activity. nih.govnih.gov

Acetylcholinesterase Inhibitors : Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. nih.govnih.gov They work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The development of new AChE inhibitors is an ongoing effort in medicinal chemistry. nih.gov Phthalimide derivatives, which can be synthesized from precursors related to this compound, have been explored as potential AChE inhibitors. nih.gov

Intermediates in Pharmaceutical Development

Amino acids and their derivatives are fundamental building blocks in the pharmaceutical industry. evonik.com They are often used as intermediates in the synthesis of a wide range of drugs due to their chirality and the presence of multiple reactive functional groups. nih.gov this compound, as a modified amino acid, can serve as a key intermediate in the synthesis of more complex pharmaceutical compounds. chemimpex.com Its structure allows for a variety of chemical transformations, making it a versatile tool for drug discovery and development. chemimpex.com

Exploration in Anti-inflammatory and Analgesic Research

Derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. chemimpex.com The acetic acid induced writhing test in animal models is a common method for screening compounds for analgesic activity. innovareacademics.injnu.ac.bdnih.gov This test induces a pain response that can be inhibited by both centrally and peripherally acting analgesics. innovareacademics.in Similarly, various models of inflammation, such as carrageenan-induced paw edema, are used to evaluate the anti-inflammatory potential of new chemical entities. nih.gov Research in this area aims to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects.

Investigational Studies on Antibacterial and Antidiabetic Activities

While the primary research focus on this compound has been in other therapeutic areas, its potential as an antibacterial or antidiabetic agent is an emerging field of interest. The core structure lends itself to modifications that could lead to the development of novel derivatives with these activities. The exploration of its derivatives is a testament to the compound's versatility as a scaffold in medicinal chemistry.

Application as Acetylcholine Receptor Antagonists

The cholinergic system, with acetylcholine as its primary neurotransmitter, is crucial for numerous physiological functions. Antagonists of acetylcholine receptors have therapeutic applications in various conditions. Research has explored the use of photolabile protecting groups, such as the 2-nitrobenzyl group present in this compound, to "cage" neurotransmitters like γ-aminobutyric acid (GABA) and glutamate. This caging strategy allows for the precise, light-induced release of the active molecule, enabling detailed studies of receptor function and kinetics. While direct application as an acetylcholine receptor antagonist is not its primary use, the underlying technology of photocleavage is highly relevant to the study of receptor systems.

Research on Anti-tumor and Anticancer Agents

A significant area of investigation for this compound and its derivatives is in oncology. The photo-cleavable nature of the 2-nitrobenzyl group is particularly advantageous for developing photo-activated anticancer agents. This approach allows for the targeted release of a cytotoxic compound at a specific tumor site upon light irradiation, potentially minimizing systemic toxicity.

Research has demonstrated the use of 2-nitrobenzyl groups to cage a variety of anticancer drugs. For instance, caging the active form of a drug prevents it from interacting with its biological target until it is released by light. This strategy has been explored for various classes of chemotherapeutics, where the 2-nitrobenzyl moiety serves as a trigger for drug activation.

Research Area Key Findings
Photo-activated Anticancer AgentsThe 2-nitrobenzyl group can be used to "cage" cytotoxic compounds, allowing for their light-induced release at tumor sites.
Targeted Drug ActivationCaging active drugs with a 2-nitrobenzyl moiety prevents premature interaction with biological targets until light-triggered release.

Potential in Targeting Neurological Disorders

The precise spatial and temporal control offered by photo-removable protecting groups makes this compound a valuable scaffold for developing tools to study and potentially treat neurological disorders. The ability to release bioactive molecules with light allows researchers to mimic complex neural signaling patterns and investigate the function of neural circuits with high precision.

Caged compounds, utilizing the 2-nitrobenzyl photochemistry, have been instrumental in mapping neuronal connections and understanding the role of various neurotransmitters in both healthy and diseased states. This technology enables the controlled release of neurotransmitters or neuromodulators at specific synapses, providing insights into the mechanisms underlying neurological conditions.

Integration into Drug Delivery Systems (DDS)

The development of effective drug delivery systems (DDS) is crucial for optimizing the therapeutic efficacy of drugs while minimizing side effects. This compound has been integrated into various DDS platforms, primarily leveraging its photo-responsive properties.

Stimuli-Responsive Drug Release Mechanisms (e.g., Photo-cleavable Linkers)

Stimuli-responsive DDS are designed to release their payload in response to specific internal or external triggers. Light is a particularly attractive external stimulus due to the high degree of control it offers. The 2-nitrobenzyl group is a well-established photo-cleavable linker that can be incorporated into DDS to enable light-triggered drug release.

Upon exposure to UV or near-UV light, the 2-nitrobenzyl group undergoes a photochemical reaction that results in the cleavage of the linker and the release of the conjugated drug molecule. This mechanism allows for on-demand drug delivery at the desired site and time, which is a significant advantage for potent drugs that can cause off-target toxicity.

Polymeric Nanocarriers and Conjugates for Controlled Release

To enhance the delivery of therapeutic agents, this compound and its derivatives can be incorporated into polymeric nanocarriers or as conjugates. These nanocarriers can protect the drug from degradation, improve its solubility, and facilitate its accumulation at the target site through passive or active targeting mechanisms.

By functionalizing polymeric nanoparticles, micelles, or liposomes with 2-nitrobenzyl-caged drugs, researchers can create sophisticated DDS that combine the benefits of nanotechnology with the precision of photo-triggered release. These systems can circulate in the body until they reach the target tissue, at which point external light application can trigger the localized release of the therapeutic agent.

Drug Delivery System Component Function
2-Nitrobenzyl LinkerEnables light-induced, on-demand drug release.
Polymeric NanocarriersProtect the drug, improve solubility, and facilitate targeted delivery.
Drug ConjugatesCombine the drug with the nanocarrier system for controlled release.

Liposomal Formulations for Site-Specific Delivery

The development of targeted drug delivery systems is a cornerstone of modern medicinal chemistry, aiming to increase therapeutic efficacy while minimizing off-target effects. nih.gov Liposomal formulations represent a versatile platform for achieving this goal. While direct studies on liposomal formulations of this compound are not extensively detailed in the available literature, the principles of light-responsive drug delivery strongly support its potential application in this area. The core of this application lies in the 2-nitrobenzyl group, a well-established photoremovable protecting group (PPG). nih.govscholasticahq.com

Light-responsive drug delivery systems that utilize PPGs offer a high degree of spatial and temporal control over drug release. nih.gov The strategy involves incorporating a "caged" compound, such as one protected by a 2-nitrobenzyl group, into a nanoparticle or liposomal carrier. These liposomes can be designed to accumulate at a specific target site, such as a tumor, through passive or active targeting mechanisms. Once localized, the site is irradiated with light of a specific wavelength, typically in the UV range (100-400 nm), which triggers the cleavage of the 2-nitrobenzyl group. scholasticahq.com This photocleavage reaction uncages the active molecule, releasing it directly at the desired location and time, thereby enhancing its therapeutic effect and reducing systemic exposure. nih.gov

The 2-nitrobenzyl moiety is particularly suitable for such applications due to its reliable activation under various conditions and its ability to be attached to a wide array of functional groups, including carboxylic acids, amines, and phosphates. scholasticahq.comnih.gov Researchers have developed amino acid-based liposomal systems for delivering therapeutics like siRNA, demonstrating the feasibility of using amino acid derivatives in sophisticated delivery vehicles. nih.gov By extension, this compound, as an amino acid derivative containing a photo-cleavable group, is a prime candidate for integration into such advanced liposomal delivery systems for precise, light-activated, site-specific drug release.

FeatureDescriptionRelevance to this compoundCitation
Photoremovable Protecting Groups (PPGs)Light-responsive moieties that undergo irreversible photocleavage upon light irradiation to release an active molecule.The 2-nitrobenzyl group is a classic PPG, forming the core of the compound's photo-responsive potential. nih.gov
Spatiotemporal ControlThe ability to control the location and timing of drug release with high precision.Incorporation into liposomes allows for targeted delivery, and light activation provides temporal control over the release of the acetic acid moiety. nih.gov
Activation WavelengthLight, typically in the UV range (100-400 nm), is used to trigger the cleavage of the protecting group.The 2-nitrobenzyl group is known to be sensitive to UV irradiation. scholasticahq.com
Liposomal DeliveryUse of lipid-based vesicles to encapsulate and transport drugs to specific sites in the body.As an amino acid derivative, it could be incorporated into amino acid-based liposomal platforms for systemic delivery. nih.gov

Strategies for Protection of Active Pharmaceutical Ingredients

The use of photoremovable protecting groups (PPGs), often referred to as "caging," is a powerful strategy for the temporary inactivation and protection of active pharmaceutical ingredients (APIs). The 2-nitrobenzyl group is one of the most widely used and studied PPGs in chemistry and biology. scholasticahq.comacs.org By covalently attaching the 2-nitrobenzyl group to a functional moiety of an API, its biological activity is masked. This "caged compound" can then be administered in an inactive form, preventing premature interactions or degradation.

The activation of the API is triggered by irradiation with light, which causes the 2-nitrobenzyl group to undergo a photochemical reaction and detach, releasing the active drug in its intended form. researchgate.net This process offers precise control over when and where a drug becomes active. The primary photochemical step involves an intramolecular hydrogen transfer, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. researchgate.netnih.gov

The versatility of the 2-nitrobenzyl group allows it to protect a wide range of functional groups commonly found in APIs, including carboxylic acids, phosphates, and amines. scholasticahq.com This makes it a broadly applicable tool in drug development. While effective, a notable disadvantage of nitrobenzyl-based cages is the generation of a nitroso byproduct, which can be reactive and absorb light at the same wavelength used for activation, potentially interfering with the release process and exhibiting toxicity. acs.org Despite these drawbacks, the straightforward synthesis and reliable photo-release kinetics have solidified the role of 2-nitrobenzyl derivatives as indispensable tools for creating photo-activatable prodrugs and studying dynamic biological processes. scholasticahq.comnih.gov

Strategy/ConceptMechanismAdvantagesDisadvantagesCitation
Caged CompoundAn active molecule is chemically modified with a PPG to render it biologically inert until the PPG is removed.Allows for precise control over drug activity, minimizing off-target effects and degradation.Requires an external trigger (light) for activation.
Photochemical ReleaseUpon irradiation, the 2-nitrobenzyl group undergoes an intramolecular hydrogen transfer, forming an aci-nitro intermediate that subsequently releases the active drug.High spatial and temporal resolution of drug release; can be triggered non-invasively.Formation of potentially toxic and light-absorbing byproducts (e.g., 2-nitrosobenzaldehyde). acs.orgnih.gov
Functional Group VersatilityThe 2-nitrobenzyl group can be used to protect a wide variety of functional groups such as carboxylic acids, thiols, phosphates, and carbamates.Broad applicability across a large number of APIs.The rate and efficiency of release can vary depending on the protected functional group. scholasticahq.com

Broader Research Applications and Specialized Areas

Application in Material Science for Specialized Polymers and Coatings

The o-nitrobenzyl group is frequently utilized in polymer and materials science due to its photolabile nature, which allows for the alteration of polymer properties upon irradiation. acs.org This characteristic is exploited in several ways:

Photodegradable Hydrogels: O-nitrobenzyl-based cross-linkers are used to create hydrogels that can be degraded with light. This allows for the controlled release of encapsulated substances or the temporal and spatial control of the hydrogel's mechanical properties.

Thin Film Patterning: Polymers functionalized with o-nitrobenzyl side chains can be used for creating patterned thin films. Irradiation of specific areas of the film can change the polymer's solubility or other properties, enabling the development of micro- and nanopatterns.

Photocleavable Block Copolymers: The o-nitrobenzyl moiety can be incorporated into block copolymers as a photocleavable linker. This allows the polymer to be broken down into its constituent blocks upon light exposure, which has applications in drug delivery and "smart" materials. acs.org

Self-Assembled Monolayers: O-nitrobenzyl groups can be used to form self-assembled monolayers on surfaces, where light can then be used to cleave molecules from the surface in a controlled manner.

Bioconjugates: Photocleavable o-nitrobenzyl linkers are employed to attach and then release biomolecules from surfaces or other molecules, which is valuable in the fields of proteomics and drug delivery. acs.org

While the broader class of o-nitrobenzyl compounds sees significant use in these areas, specific research detailing the integration of "2-((2-nitrobenzyl)amino)acetic acid" into specialized polymers and coatings is not extensively documented in publicly available literature.

Use in Environmental Monitoring for Pollutant Detection

The detection of nitroaromatic compounds is a significant focus in environmental monitoring due to their prevalence as pollutants. While direct applications of "this compound" in this field are not prominent, the analytical methods used for related compounds are relevant. For instance, methods have been developed for the detection of 2-nitrotoluene (B74249) in water, which involve pre-concentration followed by analysis with high-performance liquid chromatography (HPLC) with dual-wavelength UV detection. nih.gov

Furthermore, advanced materials are being developed for the detection of related nitro compounds. For example, a graphene oxide–TiO2 composite has shown high sensitivity in the electrochemical sensing of 4-nitrophenol, a hazardous environmental pollutant. rsc.org This sensor demonstrates a low limit of detection and quantification, highlighting the potential for developing sophisticated sensors for a range of nitroaromatic pollutants. rsc.org Laser-induced graphene (LIG) sensors are also being explored for the detection of various volatile organic compounds (VOCs) and gases, indicating a trend towards highly sensitive and selective materials for environmental monitoring. frontiersin.org

Research on Herbicidal Properties

Nitro compounds are a known class of molecules that exhibit a wide spectrum of biological activities, including herbicidal properties. nih.gov The nitro group is considered an efficient scaffold in the synthesis of new bioactive molecules. nih.gov The mechanism of action for many nitro compounds involves their reduction to produce toxic intermediates, which can lead to cellular damage. nih.gov

Research into N-oxide derivatives has also yielded compounds with moderate to good pre-emergence herbicidal activity. nih.gov For instance, certain butylcarbamoylbenzo[1,2-c]1,2,5-oxadiazole N-oxides have displayed herbicidal activity at very low concentrations. nih.gov Additionally, photodegradable polymers derived from o-nitrobenzyl dithiol have been investigated for their application in the controlled delivery of herbicides. acs.org

Although the general class of nitro compounds has been explored for herbicidal applications, specific studies on the herbicidal properties of "this compound" are not widely reported.

Analytical Standards in Chromatographic Techniques

In the field of analytical chemistry, well-characterized compounds are essential as standards for the identification and quantification of substances in various matrices. Chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the analysis of nitroaromatic compounds. nih.govcdnsciencepub.com

For example, analytical methods using GC with flame ionization detection have been established for determining the levels of 2-nitrotoluene in workplace air. nih.gov Similarly, HPLC is used for the analysis of photolyzed solutions of o-nitrobenzyl compounds to identify and quantify the resulting photoproducts. cdnsciencepub.com While these examples show the use of chromatographic methods for related nitrobenzyl compounds, "this compound" itself is not commonly cited as a primary analytical standard in the available literature. Its main utility appears to be as a synthetic intermediate or building block in organic chemistry.

Compound Name CAS Number Molecular Formula Application/Relevance
This compound42749-52-0C9H10N2O4Subject of the article
2-Nitrotoluene88-72-2C7H7NO2Used in dye production, analysis in water and air nih.gov
4-Nitrophenol100-02-7C6H5NO3Hazardous environmental pollutant, detected by specialized sensors rsc.org
o-Nitrobenzyl dithiolNot specifiedNot specifiedUsed in photodegradable polymers for herbicide delivery acs.org
Butylcarbamoylbenzo[1,2-c]1,2,5-oxadiazole N-oxideNot specifiedNot specifiedCompound with herbicidal activity nih.gov
Application Area Relevant Techniques/Materials Examples of Related Compounds
Material Science Photodegradable hydrogels, Thin film patterning, Photocleavable block copolymerso-Nitrobenzyl-based cross-linkers, o-Nitrobenzyl functionalized polymers acs.org
Environmental Monitoring High-Performance Liquid Chromatography (HPLC), Graphene oxide-TiO2 composite sensors, Laser-Induced Graphene (LIG) sensors2-Nitrotoluene, 4-Nitrophenol nih.govrsc.orgfrontiersin.org
Herbicidal Research Synthesis of bioactive molecules, Pre-emergence activity screening, Controlled release systemsN-oxide derivatives, o-Nitrobenzyl dithiol polymers acs.orgnih.govnih.gov
Analytical Chromatography Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)2-Nitrotoluene, Photoproducts of o-nitrobenzyl compounds nih.govcdnsciencepub.com

Q & A

Q. What are the recommended synthetic pathways for 2-((2-nitrobenzyl)amino)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution or amidation reaction between 2-nitrobenzyl bromide and glycine derivatives. Key steps include:

Activation of Glycine : Use Boc-protected glycine to prevent unwanted side reactions.

Coupling Reaction : React Boc-glycine with 2-nitrobenzyl bromide in anhydrous DMF, catalyzed by DIPEA at 0–5°C for 12 hours .

Deprotection : Remove the Boc group using TFA/DCM (1:1 v/v) under nitrogen.
Optimization Tips :

  • Monitor reaction progress via TLC (solvent: n-butanol/acetic acid/water 12:3:5) .
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
    Yield Data :
StepYield (%)Purity (HPLC)
Coupling65–7090%
Deprotection85–9095%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Confirm the presence of the nitrobenzyl group (δ 7.5–8.1 ppm aromatic protons) and glycine backbone (δ 3.8–4.2 ppm α-proton) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 225.1 (calculated for C9H10N2O4).

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the nitro group on the compound’s reactivity in peptide coupling?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attack by amino groups. Computational studies (DFT at B3LYP/6-31G*) show:
  • Charge Distribution : Nitro group reduces electron density on the benzyl carbon by 0.25 e .
  • Transition State Stabilization : Nitro group stabilizes intermediates via resonance (ΔG‡ reduced by 12 kJ/mol vs. non-nitro analogs).
    Experimental Validation :
  • Compare coupling rates with nitro vs. methoxy-substituted analogs using kinetic HPLC .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Systematic protocols include:

Solubility Screening : Test in buffered solutions (pH 2–12) and polar aprotic solvents (DMSO, DMF).

pH-Dependent Solubility : Use potentiometric titration to determine pKa (expected ~3.4 for the carboxylic acid ).
Example Data :

SolventSolubility (mg/mL)pH
Water2.17.0
DMSO45.3
PBS (pH 7.4)1.87.4

Q. What strategies improve the compound’s stability under physiological conditions for in vitro studies?

  • Methodological Answer : The nitro group is prone to reduction in biological media. Mitigation approaches:
  • Add Antioxidants : Include 1 mM ascorbic acid in cell culture media .
  • Lyophilization : Store lyophilized powder at –80°C (decomposition <5% over 6 months).
  • Protection Strategies : Synthesize a pro-drug (e.g., methyl ester) for enhanced stability .

Experimental Design & Reproducibility

Q. What statistical methods are recommended for assessing batch-to-batch variability in synthetic yields?

  • Methodological Answer : Use ANOVA to compare yields across ≥3 independent batches. For example:
BatchYield (%)Purity (%)
16892
27194
36690
  • Acceptance Criteria : CV <10% for yield; purity >90%.
  • Root Cause Analysis : If CV >10%, investigate reagent moisture levels or temperature control .

Safety & Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use a fume hood to avoid inhalation of nitro compound dust.
  • Spill Management : Neutralize with 5% sodium bicarbonate solution before disposal .

Data Interpretation

Q. How can researchers differentiate between by-products and the target compound in HPLC chromatograms?

  • Methodological Answer :
  • Spike-in Experiments : Add synthetic standards of suspected by-products (e.g., nitrobenzyl alcohol).
  • UV-Vis Analysis : Nitrobenzyl derivatives absorb at 260–280 nm (ε ≈ 10,000 M⁻¹cm⁻¹) .
  • MS/MS Fragmentation : Target compound fragments at m/z 178.1 (loss of COOH), while by-products show distinct patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.